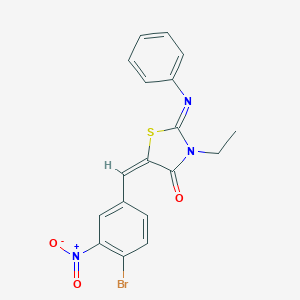![molecular formula C23H19BrFN3OS B297662 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases.
Wirkmechanismus
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a critical role in gene transcription and are often overexpressed in cancer cells. By inhibiting BET proteins, (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one can suppress the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one has been shown to have a significant impact on the expression of various genes involved in cancer progression, inflammation, and immune response. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and promoting tissue repair in animal models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one is its specificity for BET proteins, which reduces the risk of off-target effects. However, it is also important to note that the efficacy of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one may vary depending on the type of cancer or disease being studied. In addition, the synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one can be challenging and time-consuming, which may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. In addition, further studies are needed to determine the optimal dosage and treatment duration for specific diseases. Finally, the potential use of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
In conclusion, (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one is a promising small molecule inhibitor with potential therapeutic applications in various fields of research. Its specificity for BET proteins and ability to induce apoptosis in cancer cells make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one involves the condensation of 5-bromoindole-3-carboxaldehyde and cyclopentyl isothiocyanate in the presence of a base, followed by the addition of 2-fluorobenzaldehyde and a thiazolidinone core. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer and leukemia. In addition, it has shown promise as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
Produktname |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C23H19BrFN3OS |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19BrFN3OS/c24-15-9-10-19-17(12-15)14(13-26-19)11-21-22(29)28(16-5-1-2-6-16)23(30-21)27-20-8-4-3-7-18(20)25/h3-4,7-13,16,26H,1-2,5-6H2/b21-11-,27-23? |
InChI-Schlüssel |
UEUMTYNOQHBLPJ-JAGJEXPRSA-N |
Isomerische SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/SC2=NC5=CC=CC=C5F |
SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)SC2=NC5=CC=CC=C5F |
Kanonische SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)SC2=NC5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![5-[(5-{5-Nitro-2-methoxyphenyl}-2-furyl)methylene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297588.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)
![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)

![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)